molecular formula C12H15N B1312841 N,N-Diethyl-4-ethynylaniline CAS No. 41876-70-4

N,N-Diethyl-4-ethynylaniline

Cat. No.: B1312841
CAS No.: 41876-70-4
M. Wt: 173.25 g/mol
InChI Key: CBCACOCJKPPSMS-UHFFFAOYSA-N
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Description

“N,N-Diethyl-4-ethynylaniline” is a chemical compound with the CAS Number: 41876-70-4 . It has a molecular weight of 173.26 and its IUPAC name is this compound . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a solid or viscous liquid or liquid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3 . The InChI key is CBCACOCJKPPSMS-UHFFFAOYSA-N . The Canonical SMILES representation is CCN(CC)C1=CC=C(C=C1)C#C .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 173.25 g/mol . It has a computed XLogP3 of 3.4 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 4 rotatable bonds . The exact mass is 173.120449483 g/mol and the monoisotopic mass is also 173.120449483 g/mol . The topological polar surface area is 3.2 Ų . It has 13 heavy atoms and a formal charge of 0 . The complexity is computed to be 177 .

Scientific Research Applications

Electrochemical Applications and Synthesis

Electrochemical oxidation of 4-ethynylaniline, a closely related compound, has been explored for the green synthesis of diazine compounds. This process involves electrochemical oxidation in various pH conditions, leading to products with potential antibiotic activity, as evidenced by molecular docking studies. The study demonstrates the electrochemical synthesis of 1,2-bis(4-ethynylphenyl)diazene using carbon anodes, highlighting the compound's role in the development of new antibacterial agents (Mehrdadian et al., 2021).

Catalytic Systems and Polymer Synthesis

Research has also delved into the use of 2-ethynylanilines, closely related to N,N-Diethyl-4-ethynylaniline, in catalytic systems for synthesizing indoles and quinolines. These compounds serve as precursors in indium-catalyzed cyclizations and dimerizations, illustrating their versatility in constructing complex organic molecules (Sakai et al., 2008). Similarly, copper-catalyzed annulation techniques have been developed to prepare quinoline derivatives, showcasing the adaptability of ethynylaniline derivatives in organic synthesis (Sakai et al., 2012).

Materials Science: Polymer and Dye Development

In materials science, N-(4-substituted benzylidene)-4-ethynylanilines and their isomers have been polymerized using transition metal catalysts to create new substituted polyacetylenes with aromatic Schiff base type pendant groups. This research highlights the application of ethynylaniline derivatives in developing novel polymeric materials with potential optical properties (Balcar et al., 2001). Additionally, the synthesis and electro-optical properties of poly(4-ethynylaniline) have been studied, revealing its potential in electronic and photonic applications due to its unique photoluminescence and electronic properties (Gui et al., 2006).

Chemical Synthesis and Molecular Structure

Further, the chemical reactivity of 4-ethynylaniline has been explored through various synthetic routes, including Vilsmeier reaction, offering pathways to synthesize ethynylaniline derivatives with high purity and yield. These methods provide valuable insights into the synthetic versatility of ethynylaniline derivatives for producing a wide range of organic compounds (Pei-ji, 2007).

Safety and Hazards

“N,N-Diethyl-4-ethynylaniline” is labeled with the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H317, H319, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-4-ethynylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins such as albumin, which serves as a carrier protein in the bloodstream, facilitating the transport of the compound to different tissues .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to a decrease in gene expression related to cell growth and division. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For instance, the compound can bind to the active site of cytochrome P450 enzymes, leading to either competitive inhibition or activation of the enzyme’s activity. This binding is facilitated by the ethynyl group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cell growth and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes. These temporal effects are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its desired biochemical effects without causing significant toxicity. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is essential for elucidating its overall biochemical effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Albumin, a major carrier protein in the bloodstream, plays a key role in the transport of this compound to various tissues. Additionally, the compound can interact with specific transporters on the cell membrane, facilitating its uptake into cells. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These targeting signals are often mediated by specific amino acid sequences or modifications that facilitate the localization of this compound to its site of action within the cell .

Properties

IUPAC Name

N,N-diethyl-4-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCACOCJKPPSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465720
Record name 4'-Diethylaminophenyl acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41876-70-4
Record name 4'-Diethylaminophenyl acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-4-ethynylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of N,N-diethyl-(4-trimethylsilanylethynyl-phenyl)amine (500 mg 2.03 mmol), K2CO3 (1.5 g 10.8 mmol) and methanol (30 mL) was stirred at 65° C. for 30 h. The reaction mixture was cooled, poured into water and extracted with ethyl acetate (50×3). The combined extract was dried over anhydrous MgSO4. The solvent was removed under reduced pressure and the crude material was further purified by filtration through a short silica gel column with hexane/EAC (0-5%) and the product separated as a semi solid. Yield: 250 mg (72.2%) IR (neat) 2971, 2098, 1607, 1551 cm−1; 1H NMR (400 MHz, CDCl3) δ7.36 (d, J=8.4 Hz, 2H), 6.59 (d, J=8.4 Hz, 2H), 3.36 (q, J=6.8 Hz, 4H), 1.16 (t, 6.8 Hz, 6H); 13CNMR (100 MHz, CDCl3) δ 147.68, 133.31, 110.90, 107.46, 84.96, 74.38, 44.19, 12.41.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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